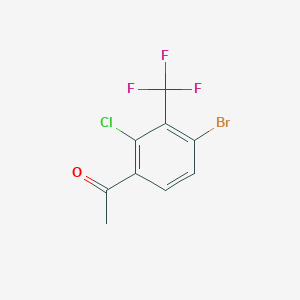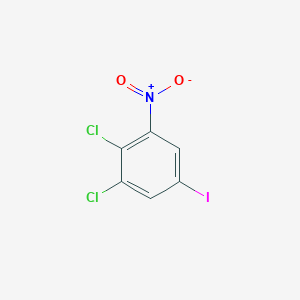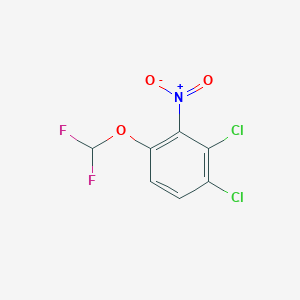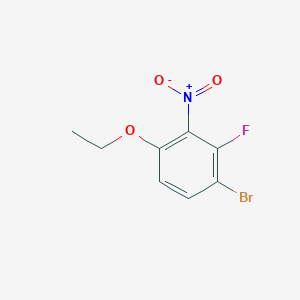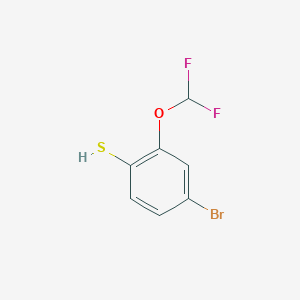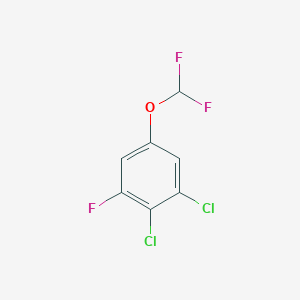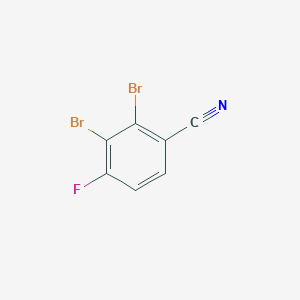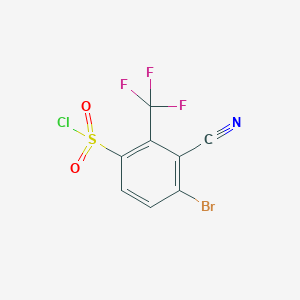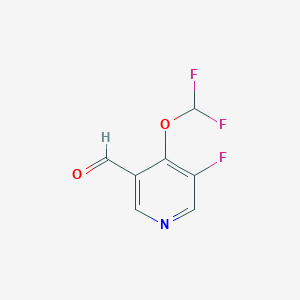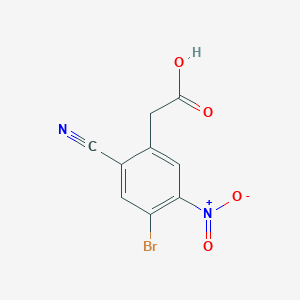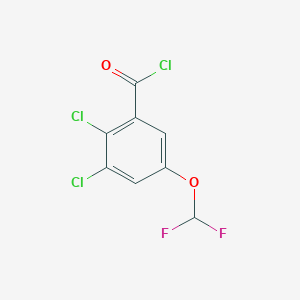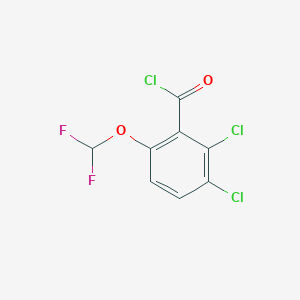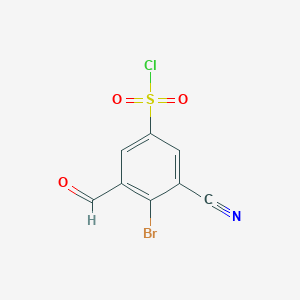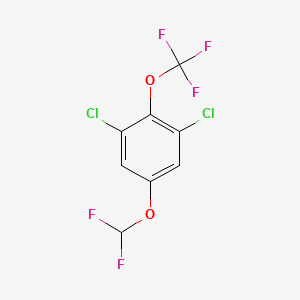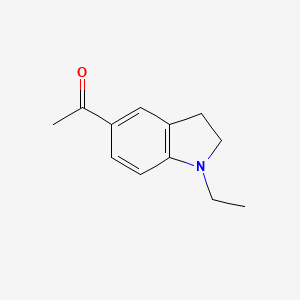
1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves studying the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Antimicrobial Activity
1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone and its derivatives have been extensively researched for their antimicrobial properties. Several studies have synthesized novel indole-based compounds, exhibiting significant antibacterial and antifungal activities. These include various oxadiazoles and ethanone derivatives showing potential against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus niger and Candida species (Nagarapu & Pingili, 2014); (Ashok et al., 2015); (Anonymous, 2020); (Kumbhare et al., 2013).
Chemical Synthesis and Characterization
Studies have also focused on the chemical synthesis and characterization of various 1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone derivatives. This includes the development of efficient synthetic methods and the exploration of their chemical structures using techniques like IR, NMR, and mass spectrometry. These compounds have been synthesized for various purposes including as intermediates for more complex chemical entities (Zhang et al., 2017); (Gang et al., 2013); (Mosslemin & Movahhed, 2012).
Potential in Pharmacology
Several indole derivatives, including 1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone, have been explored for their potential pharmacological applications. This includes studies on their anti-inflammatory, antinociceptive, and antitumor activities. The compounds have been tested in various biological models, showing promising results in reducing inflammation and pain, as well as exhibiting anticancer properties (Rehman et al., 2022); (Ramazani et al., 2017); (Sharma et al., 2019).
Miscellaneous Applications
Other research areas include the development of novel synthetic routes for psychoactive compounds and the identification of designer drugs, where derivatives of 1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone have been implicated. These studies contribute to the understanding of synthetic pathways and the detection of novel psychoactive substances (Asif et al., 2021); (Uchiyama et al., 2010).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it.
Future Directions
This involves understanding the potential future applications of the compound and the ongoing research in this area.
properties
IUPAC Name |
1-(1-ethyl-2,3-dihydroindol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-3-13-7-6-11-8-10(9(2)14)4-5-12(11)13/h4-5,8H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOFUSDBCSVDOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C1C=CC(=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



